molecular formula C18H18N4OS B2673373 N',3-dimethyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide CAS No. 341968-22-7

N',3-dimethyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide

Cat. No.: B2673373
CAS No.: 341968-22-7
M. Wt: 338.43
InChI Key: MCNJLHYXCXJOCF-UHFFFAOYSA-N
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Description

N’,3-dimethyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide is a chemical compound with the molecular formula C18H18N4OS It is known for its unique structure, which includes a quinazoline ring substituted with a methylsulfanyl group and a benzenecarbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,3-dimethyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide typically involves multiple steps, starting with the preparation of the quinazoline core The quinazoline ring can be synthesized through the cyclization of appropriate precursors under controlled conditionsThe final step involves the coupling of the quinazoline derivative with benzenecarbohydrazide under specific reaction conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography to obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions

N’,3-dimethyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazoline compounds .

Scientific Research Applications

N’,3-dimethyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’,3-dimethyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’,3-dimethyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the methylsulfanyl group and the benzenecarbohydrazide moiety differentiates it from other quinazoline derivatives, potentially leading to distinct applications and effects .

Properties

IUPAC Name

N',3-dimethyl-N'-(2-methylsulfanylquinazolin-4-yl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-12-7-6-8-13(11-12)17(23)21-22(2)16-14-9-4-5-10-15(14)19-18(20-16)24-3/h4-11H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNJLHYXCXJOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN(C)C2=NC(=NC3=CC=CC=C32)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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